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Compound of Interest

Compound Name: Diallylmethylamine

Cat. No.: B1582482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H NMR spectrum of diallylmethylamine, a

tertiary amine with applications in polymer synthesis and as a precursor in the synthesis of

various organic compounds. To provide a comprehensive understanding, its spectral data is

compared with that of diallylamine, a closely related secondary amine. This comparison

highlights the effect of the N-methyl group on the chemical shifts of adjacent protons.

Predicted ¹H NMR Spectral Data
Due to the limited availability of fully assigned experimental spectra for diallylmethylamine in

public databases, this guide presents a predicted ¹H NMR data table based on established

chemical shift ranges for analogous protons.[1][2][3][4][5] This predicted data is then compared

with the experimental data for diallylamine.
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Compound

Proton

Environment

(Label)

Predicted/O

bserved

Chemical

Shift (δ,

ppm)

Integration Multiplicity

Coupling

Constant (J,

Hz)

Diallylmethyla

mine
N-CH₃ (a) 2.2 - 2.4 3H s (singlet) N/A

N-CH₂-

CH=CH₂ (b)
3.0 - 3.2 4H d (triplet) ~6-7

N-CH₂-

CH=CH₂ (c)
5.7 - 5.9 2H m (multiplet) -

N-CH₂-

CH=CH₂ (d,

cis)

5.1 - 5.2 2H d (quartet) ~10

N-CH₂-

CH=CH₂ (e,

trans)

5.2 - 5.3 2H d (quartet) ~17

Diallylamine N-H 1.4 (variable) 1H
br s (broad

singlet)
N/A

N-CH₂-

CH=CH₂
~3.2 4H d (triplet) ~6

N-CH₂-

CH=CH₂
~5.9 2H m (multiplet) -

N-CH₂-

CH=CH₂
~5.1-5.2 4H m (multiplet) -

Note: The predicted values for diallylmethylamine are estimations based on typical chemical

shift ranges. Actual experimental values may vary.

Interpretation of the Spectra
Diallylmethylamine:
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N-CH₃ (a): The methyl protons directly attached to the nitrogen atom are expected to appear

as a singlet in the range of 2.2-2.4 ppm.[6] The singlet multiplicity is due to the absence of

adjacent protons.

Allylic Protons (N-CH₂-) (b): These protons are on the carbons directly bonded to the

nitrogen and adjacent to the double bond. They are expected to resonate as a doublet of

triplets (or a complex multiplet) around 3.0-3.2 ppm.[1] The primary splitting would be a triplet

due to coupling with the adjacent vinyl proton (-CH=), and further smaller couplings may

occur.

Vinyl Proton (-CH=) (c): This proton, part of the double bond, is expected to be the most

deshielded of the vinyl group, appearing as a multiplet in the range of 5.7-5.9 ppm. Its

complex multiplicity arises from coupling to the geminal vinyl protons (=CH₂) and the vicinal

allylic protons (-CH₂-).

Terminal Vinyl Protons (=CH₂) (d, e): The two terminal vinyl protons are diastereotopic and

thus have slightly different chemical shifts, typically between 5.1 and 5.3 ppm. They will

appear as complex multiplets (often doublet of doublets or quartets) due to geminal coupling

with each other and cis/trans coupling with the other vinyl proton (-CH=). The trans coupling

constant is typically larger (~17 Hz) than the cis coupling constant (~10 Hz).[7]

Comparison with Diallylamine:

N-H Proton: Diallylamine, being a secondary amine, exhibits a broad singlet for the N-H

proton, the chemical shift of which can vary depending on solvent and concentration. This

signal is absent in the tertiary amine, diallylmethylamine.

Allylic Protons (N-CH₂-): The allylic protons in diallylamine are observed at approximately 3.2

ppm.[8] In diallylmethylamine, the replacement of the N-H with an N-CH₃ group is predicted

to cause a slight upfield shift for these protons due to the electron-donating nature of the

methyl group.

Vinyl Protons: The chemical shifts of the vinyl protons are expected to be similar in both

compounds as they are further from the nitrogen atom and less influenced by the substitution

on it.
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Experimental Protocols
The following describes a general procedure for obtaining a ¹H NMR spectrum.

Sample Preparation:

Dissolve approximately 5-10 mg of the amine sample in about 0.6-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0 ppm.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

The ¹H NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

A standard one-pulse sequence is typically used to acquire the spectrum.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

The acquired data is then Fourier transformed and phase corrected to obtain the final

spectrum.

Proton Environments in Diallylmethylamine
The following diagram illustrates the distinct proton environments in the diallylmethylamine
molecule, which give rise to the different signals in the ¹H NMR spectrum.
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Caption: Proton environments in Diallylmethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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